

# Application Notes: DSPE-PEG-Maleimide in mRNA Delivery Systems

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## Compound of Interest

Compound Name: *DSPE-PEG-Maleimide*

Cat. No.: *B13722316*

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## 1. Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (**DSPE-PEG-Maleimide**) is a heterobifunctional lipid-polymer conjugate crucial for advancing targeted drug delivery systems, particularly for mRNA-loaded lipid nanoparticles (LNPs).[1][2] Its unique tripartite structure allows it to be seamlessly integrated into LNP formulations while providing a reactive site for surface functionalization.[3]

- **DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine):** This phospholipid component serves as a hydrophobic anchor, securely embedding the molecule within the lipid bilayer of the nanoparticle.[1][4]
- **PEG (Polyethylene Glycol):** The PEG chain is a hydrophilic polymer that forms a "stealth" layer on the surface of the LNP.[5][6] This layer sterically hinders the binding of opsonin proteins, which reduces recognition and clearance by the mononuclear phagocyte system, thereby extending the circulation half-life of the LNPs in the bloodstream.[4][7][8]
- **Maleimide Group:** Positioned at the distal end of the PEG chain, the maleimide group is a highly specific reactive handle.[3] It readily forms a stable covalent thioether bond with sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins and peptides.[9][10] This specific and efficient reaction, known as a Michael addition, is ideal for bioconjugation.[10][11]

The primary application of **DSPE-PEG-Maleimide** in mRNA delivery is to create actively targeted LNPs. By conjugating specific targeting moieties—such as antibodies, antibody fragments (Fab'), peptides, or aptamers—to the LNP surface, the therapeutic mRNA payload can be preferentially delivered to specific cells or tissues that overexpress the corresponding receptor.[1][4][12] This strategy enhances therapeutic efficacy while minimizing off-target effects and systemic toxicity.[12]

### Figure 1: Structure and function of **DSPE-PEG-Maleimide**.

#### 2. Key Application: Targeted mRNA Delivery

The functional maleimide group enables the attachment of targeting ligands to the LNP surface, a process often referred to as "post-insertion" or surface functionalization.[13] This allows for the development of LNPs that can recognize and bind to specific cell surface receptors, enhancing cellular uptake and delivery of the mRNA cargo to the desired site of action.[13][14]

For example, LNPs functionalized with **DSPE-PEG-Maleimide** have been used to conjugate antibodies for targeted delivery to cancer cells or specific immune cells.[2][15] In one study, an antibody against the MAdCAM-1 receptor was conjugated to LNPs containing **DSPE-PEG-Maleimide** to target gut-homing leukocytes in a model of colitis.[16] Similarly, peptides like RGD (arginine-glycine-aspartic acid) can be conjugated to target integrin receptors, which are often overexpressed on tumor cells and angiogenic blood vessels.[17] This targeted approach has been shown to increase the association and interaction of LNPs with cancer cells compared to non-targeted formulations.[14]

#### 3. Quantitative Data: Physicochemical Properties of Maleimide-Functionalized LNPs

The incorporation of **DSPE-PEG-Maleimide** and the subsequent conjugation of ligands can influence the physicochemical characteristics of the LNPs. Proper characterization is essential to ensure the quality, stability, and efficacy of the formulation. Below is a summary of typical properties for LNPs formulated with **DSPE-PEG-Maleimide**.

Formulation Component	Molar Ratio (%)	Particle Size (nm)	PDI	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
DLin-MC3-DMA / DSPC / Cholesterol / PEG-DMG / DSPE-PEG-Maleimide	50 / 10 / 38 / 1.5 / 0.5	~40	-	~ -10	~90%	[16]
C12-200 / DOPE / Cholesterol / DSPE-PEG / DSPE-PEG-Maleimide	50 / 10 / 38.5 / 0.75 / 0.75	114.7 ± 1.1	0.11 ± 0.01	-1.9 ± 0.4	97.4 ± 0.2	[14]
Cationic Lipid Mix with DSPE-PEG-Maleimide (1 mol%)	-	~120 - 140	~0.15	-	>95%	[18]
DSPE-PEG / DSPE-PEG-Maleimide (for post-insertion)	4:1 molar ratio	93.85 (after insertion)	-	-30.20 ± 0.5	-	[19]

Table 1: Summary of quantitative data for mRNA-LNPs containing **DSPE-PEG-Maleimide**.

Note: PDI = Polydispersity Index. Absolute values can vary based on the specific lipids used, molar ratios, and manufacturing process.

## Experimental Protocols

### Protocol 1: Formulation of Maleimide-Functionalized mRNA-LNPs via Microfluidics

This protocol describes the preparation of mRNA-loaded LNPs with a maleimide-functionalized surface using a microfluidic mixing device.[16][20]

Materials:

- Ionizable Lipid (e.g., DLin-MC3-DMA, SM-102) in ethanol
- Helper Lipid (e.g., DSPC, DOPE) in ethanol[21]
- Cholesterol in ethanol
- DSPE-PEG(2000)-Maleimide in ethanol
- mRNA in an aqueous buffer (e.g., 10-50 mM Citrate Buffer, pH 4.0)[18][22]
- Microfluidic mixing device and pump system
- Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Prepare Lipid Stock Solution: In an RNase-free tube, combine the ionizable lipid, helper lipid, cholesterol, and **DSPE-PEG-Maleimide** in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[16][22] Vortex thoroughly to ensure a homogenous mixture.
- Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the aqueous buffer (e.g., citrate buffer, pH 4.0). Ensure the final solution is clear and free of precipitates.

- Microfluidic Mixing:
  - Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
  - Set the flow rate ratio (FRR) for the aqueous and organic phases, typically 3:1.[16]
  - Pump the two solutions simultaneously through the microfluidic chip. The rapid mixing of the solvent and anti-solvent streams induces the self-assembly of lipids around the mRNA, forming LNPs.
- Maturation and Dilution: Collect the LNP solution exiting the device. The nascent LNPs can be incubated for a short period (e.g., 30-60 minutes at room temperature) to mature.
- Buffer Exchange and Purification:
  - Transfer the LNP solution to a dialysis cassette.
  - Perform dialysis against PBS (pH 7.4) for at least 6 hours, with multiple buffer changes, to remove the ethanol and raise the pH. This step neutralizes the surface charge of the ionizable lipid.
  - Alternatively, use a TFF system for more rapid and scalable purification.
- Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22  $\mu\text{m}$  filter. Store the maleimide-functionalized LNPs at 4°C for short-term use.

**Figure 2:** Workflow for formulating Maleimide-functionalized mRNA-LNPs.

Protocol 2: Conjugation of Thiolated Ligands to Maleimide-LNPs

This protocol details the covalent attachment of a thiol-containing targeting ligand (e.g., a reduced antibody fragment or a cysteine-terminated peptide) to the surface of the prepared maleimide-LNPs.[11][23]

Materials:

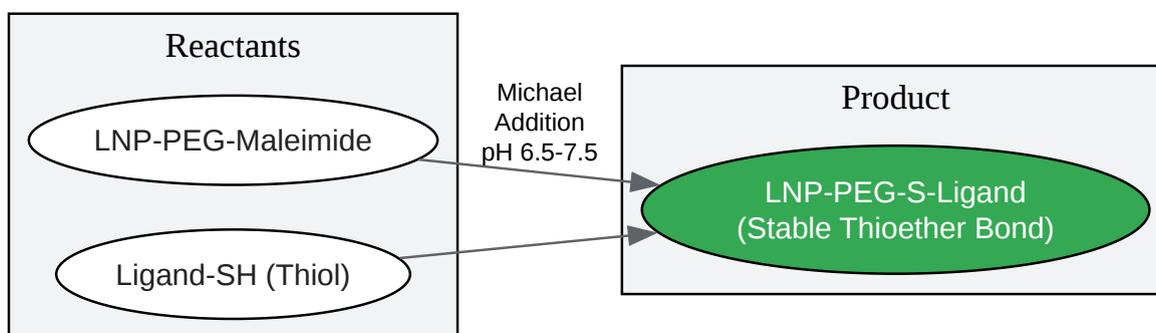
- Maleimide-functionalized mRNA-LNPs (from Protocol 1)

- Thiol-containing targeting ligand (e.g., Fab', scFv, peptide)
- Reaction Buffer: PBS with 1-5 mM EDTA, pH 6.5-7.5
- (Optional) Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) for reducing antibody disulfide bonds
- Quenching Reagent: N-acetylcysteine (NAC) or L-cysteine
- Purification system: Size Exclusion Chromatography (SEC) or TFF

#### Procedure:

- Prepare Thiolated Ligand:
  - If using a peptide with a terminal cysteine, dissolve it in the reaction buffer.
  - If using an antibody or fragment, it may be necessary to reduce interchain disulfide bonds to expose free thiol groups. Incubate the antibody with a 5-10 fold molar excess of TCEP for 30-60 minutes at 37°C.[19] Remove excess TCEP using a desalting column.
- Conjugation Reaction:
  - Mix the maleimide-LNPs with the thiolated ligand in the reaction buffer. A typical starting molar ratio is a 5-10 fold excess of ligand to surface maleimide groups to drive the reaction.
  - Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[23] The reaction is highly specific for thiols at a pH between 6.5 and 7.5.[10]
- Quench Unreacted Maleimide Groups:
  - Add a quenching reagent (e.g., NAC) in a 20-50 fold molar excess over the initial amount of maleimide groups.[11]
  - Incubate for 30 minutes at room temperature. This step caps any unreacted maleimides, preventing non-specific reactions.

- Purify the Conjugated LNPs:
  - Remove the excess ligand and quenching reagent.
  - Size Exclusion Chromatography (SEC) is effective for separating the larger, conjugated LNPs from the smaller, unconjugated ligand molecules.
  - Alternatively, TFF can be used for purification.
- Characterization and Storage: Characterize the final targeted LNPs (see Protocol 3). Store at 4°C.



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**Figure 3:** Maleimide-thiol conjugation reaction pathway.

### Protocol 3: Characterization of Targeted mRNA-LNPs

This protocol outlines key methods for characterizing the final product to ensure it meets quality specifications.[21][24]

#### 1. Size and Polydispersity Index (PDI) Measurement:

- Technique: Dynamic Light Scattering (DLS).
- Procedure: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4). Measure the hydrodynamic diameter (Z-average) and PDI.

- Expected Outcome: Monodisperse particles with a size typically between 70-150 nm and a PDI < 0.2.[25]

## 2. Zeta Potential Measurement:

- Technique: Laser Doppler Electrophoresis.
- Procedure: Dilute the LNP suspension in an appropriate low-ionic-strength buffer or deionized water. Measure the surface charge.
- Expected Outcome: A near-neutral or slightly negative zeta potential at physiological pH is typical for PEGylated LNPs.[16][25]

## 3. mRNA Encapsulation Efficiency (EE):

- Technique: Fluorescence-based assay (e.g., Quant-iT RiboGreen assay).
- Procedure:
  - Measure the total mRNA concentration by disrupting a sample of LNPs with a surfactant (e.g., 0.5% Triton X-100) and then adding the RiboGreen dye.
  - Measure the amount of unencapsulated (free) mRNA in an intact LNP sample.
  - Calculate EE using the formula:  $EE (\%) = [(Total\ mRNA - Free\ mRNA) / Total\ mRNA] \times 100$
- Expected Outcome: High encapsulation efficiency, typically >90%.[14][16]

## 4. Confirmation of Ligand Conjugation:

- Technique: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
- Procedure: Run samples of the purified conjugated LNPs, unconjugated LNPs, and the free ligand on a gel.
- Expected Outcome: A high molecular weight band corresponding to the ligand-PEG-DSPE conjugate should be visible in the conjugated LNP lane, which is absent in the unconjugated

LNP lane. The free ligand band should be absent or significantly reduced in the purified conjugated LNP sample.

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